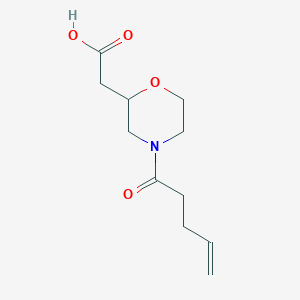![molecular formula C13H16ClNO5S B7579886 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579886.png)
2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid, also known as CMS121, is a chemical compound with potential therapeutic applications. The compound has been the subject of extensive scientific research due to its unique properties and potential benefits.
Mécanisme D'action
The exact mechanism of action of 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid is not fully understood. However, it is believed that the compound may act by modulating the activity of certain enzymes and receptors in the brain and other tissues.
Biochemical and Physiological Effects
Studies have shown that 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has a number of biochemical and physiological effects. The compound has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine. Additionally, 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been shown to reduce the levels of certain inflammatory cytokines, such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid for lab experiments is its relatively low toxicity. The compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. Additionally, 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid is relatively easy to synthesize, making it a convenient compound for use in laboratory experiments.
One limitation of 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of the compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research on 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid. One area of interest is the potential use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid and to identify potential new therapeutic applications for the compound. Finally, research is needed to determine the optimal dosing and administration strategies for 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid in order to maximize its therapeutic potential.
Méthodes De Synthèse
2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid can be synthesized through a multi-step process involving the reaction of morpholine with 4-chloro-2-methylbenzenesulfonyl chloride. The resulting intermediate is then reacted with glycine to yield 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid.
Applications De Recherche Scientifique
2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-[4-(4-chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-9-6-10(14)2-3-12(9)21(18,19)15-4-5-20-11(8-15)7-13(16)17/h2-3,6,11H,4-5,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPNACYFOHSLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCOC(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7579805.png)

![2-[[3-(4-Fluorophenyl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579824.png)
![2-[(2-Pyrazol-1-ylpropanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579832.png)
![2-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579843.png)
![2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579851.png)
![2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid](/img/structure/B7579853.png)
![2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579857.png)
![2-[4-(Cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid](/img/structure/B7579861.png)
![2-[[(4,5-Dimethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579877.png)
![2-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579878.png)
![2-[[3-(Furan-2-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579879.png)
![2-[4-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl]ethanamine](/img/structure/B7579899.png)
![2-[4-[6-(Dimethylamino)pyridine-3-carbonyl]morpholin-2-yl]acetic acid](/img/structure/B7579907.png)